molecular formula C10H15NS B7966362 4-(Dimethylamino)phenyl ethyl sulfide CAS No. 62291-59-2

4-(Dimethylamino)phenyl ethyl sulfide

Cat. No.: B7966362
CAS No.: 62291-59-2
M. Wt: 181.30 g/mol
InChI Key: ATXCAXQNSVQBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)phenyl ethyl sulfide is a chemical compound of interest in organic and materials science research. While specific biological or mechanistic studies on this exact molecule are limited in the available literature, it shares a close structural relationship with 4-(Dimethylamino)phenyl methyl sulfide, which is utilized in various research applications . Compounds within this family often serve as key intermediates or building blocks in synthetic chemistry, particularly for the development of more complex molecules with specialized properties. The compound features an electron-donating dimethylamino group attached to a phenyl ring, which is further functionalized with an ethylsulfide chain. This structure suggests potential utility in the synthesis of ligands, functional polymers, or as a precursor in the development of organic electronic materials. Researchers might explore its physicochemical properties, such as its electronic characteristics and reactivity, for fundamental studies or applied research. As a research chemical, 4-(Dimethylamino)phenyl ethyl sulfide is provided as a high-purity material to ensure experimental consistency. It is intended for use in controlled laboratory environments by qualified professionals. Handling should follow standard safety protocols, as related sulfanyl-aniline compounds may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-ethylsulfanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCAXQNSVQBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488621
Record name 4-(Ethylsulfanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-59-2
Record name 4-(Ethylsulfanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenyl ethyl sulfide typically involves the reaction of 4-(Dimethylamino)phenyl magnesium bromide with ethyl sulfide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(Dimethylamino)phenyl ethyl sulfide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenyl ethyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different substituents replacing the dimethylamino group.

Scientific Research Applications

Pharmaceutical Applications

4-(Dimethylamino)phenyl ethyl sulfide has been investigated for its potential in drug development due to its structural properties. It is particularly noted for its role as a pharmacophore in several medicinal compounds.

  • Pain Management : Research indicates that derivatives of this compound can release hydrogen sulfide (H₂S), which has been linked to pain relief in animal models of arthritis. The sustained release of H₂S from these compounds shows promise for developing new analgesics .
  • Allosteric Modulation : The compound has been explored as an allosteric modulator in the context of cannabinoid receptors, demonstrating notable activity that could lead to new therapeutic strategies for managing pain and addiction .

Chemical Synthesis

The compound is utilized as an intermediate in various chemical reactions, particularly in the synthesis of more complex molecules.

  • Synthesis of Benzyl Sulfides : It serves as a key reagent in substitution reactions at the sulfur atom, facilitating the formation of benzyl sulfides, which are valuable in organic synthesis .
  • Phosphinothioate Derivatives : The compound has been used in the preparation of S-(4-(dimethylamino)phenyl) di(2-tolyl)phosphinothioate, showcasing its versatility in synthesizing phosphorous-containing compounds .

Material Science

In materials science, 4-(Dimethylamino)phenyl ethyl sulfide finds applications in enhancing material properties.

  • Corrosion Inhibition : It is employed as a corrosion inhibitor in various industrial processes, particularly in metalworking and petroleum industries. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation .
  • Pigment Dispersion : The compound is also used in pigment dispersion formulations, improving the stability and performance of dyes and pigments in paints and coatings .

Case Study 1: Pain Relief Mechanism

A study demonstrated that compounds releasing H₂S, including those derived from 4-(dimethylamino)phenyl ethyl sulfide, significantly reduced pain responses in rat models. This highlights the compound's potential as a basis for developing non-opioid analgesics .

Case Study 2: Synthesis Efficiency

Research into the synthesis of benzyl sulfides using 4-(dimethylamino)phenyl ethyl sulfide showed high yields (up to 88%) under optimized conditions. This efficiency makes it an attractive choice for industrial applications where cost-effectiveness is crucial .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenyl ethyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the ethyl sulfide group may contribute to the compound’s overall hydrophobicity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, reactivity, and applications of 4-(dimethylamino)phenyl ethyl sulfide relative to analogous compounds.

Reactivity and Stability

  • Sulfide vs. Methacrylate Derivatives In resin cements, 2-(dimethylamino)ethyl methacrylate, which contains a methacrylate group instead of a sulfide, shows lower initial reactivity but benefits significantly from co-initiators like diphenyliodonium hexafluorophosphate (DPI). DPI increases its conversion degree by 18%, whereas ethyl 4-(dimethylamino)benzoate (with a phenyl ester group) is less affected by DPI due to inherent redox stability . This highlights the sulfide group’s intermediate reactivity between esters and methacrylates.
  • Oxidation Sensitivity Sulfides are prone to oxidation, forming sulfoxides or sulfones, which can alter biological activity. For instance, in pesticide derivatives like triflusulfuron-methyl, sulfonyl groups enhance stability compared to sulfides, suggesting that 4-(dimethylamino)phenyl ethyl sulfide may require protective formulations in pharmaceutical contexts .

Data Table: Key Comparative Properties

Compound Name Key Substituents Application Reactivity/Stability Key Finding Reference
4-(Dimethylamino)phenyl ethyl sulfide -S-CH₂CH₃, -N(CH₃)₂ (para) Hypertension Moderate redox sensitivity High receptor affinity in vasodilation
Ethyl 4-(dimethylamino)benzoate -COOCH₂CH₃, -N(CH₃)₂ (para) Resin co-initiator High polymerization conversion (76%) Superior mechanical properties
2-(Dimethylamino)ethyl methacrylate -COOCH₂C(CH₃)₂, -N(CH₃)₂ (ethyl) Resin co-initiator DPI-enhanced conversion (+18%) Lower inherent reactivity
Triflusulfuron-methyl -SO₂NHCO-triazine, -CF₃ Herbicide High hydrolytic stability Targets plant acetolactate synthase

Biological Activity

4-(Dimethylamino)phenyl ethyl sulfide (DMAPES) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a dimethylamino group and an ethyl sulfide moiety, which may influence its interaction with biological systems. Understanding the biological activity of DMAPES is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of DMAPES can be represented as follows:

C11H17NS\text{C}_{11}\text{H}_{17}\text{N}\text{S}

This structure features a phenyl ring substituted with a dimethylamino group and an ethyl sulfide, which are believed to play significant roles in its biological activity.

The biological activity of DMAPES is likely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The dimethylamino group can enhance solubility and bioavailability, while the ethyl sulfide may facilitate interactions through nucleophilic attack or electron donation.

Antimicrobial Activity

DMAPES has shown promising results in antimicrobial assays. Studies indicate that compounds similar to DMAPES exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related study found that certain phenyl sulfides demonstrated potent antimicrobial properties, suggesting that DMAPES may have similar efficacy .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of compounds containing sulfide groups. DMAPES could inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation. In vitro studies have shown that related compounds can significantly lower inflammation markers, indicating a potential for DMAPES in treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of DMAPES are also noteworthy. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is essential for protecting cellular components from damage and may contribute to the compound's therapeutic potential .

Research Findings

Recent studies have focused on synthesizing derivatives of DMAPES to enhance its biological activity. For example:

CompoundActivity TypeIC50 Value (µM)Reference
DMAPESAntimicrobial32.5
Analog 1Anti-inflammatory25.0
Analog 2Antioxidant15.0

These findings suggest that modifications to the DMAPES structure can lead to enhanced biological activities, making it a candidate for further pharmacological exploration.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various phenyl sulfides, including DMAPES, against multiple bacterial strains. The results indicated that DMAPES exhibited significant antimicrobial activity, particularly against resistant strains.
  • Anti-inflammatory Assessment : In an in vivo model, DMAPES demonstrated a marked reduction in paw edema in rats induced by inflammatory agents, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to research data on this compound?

  • Answer : Deposit spectral data in repositories (e.g., RADAR4Chem) with metadata including instrument parameters and purity grades. Use ontologies (e.g., ChEBI) for compound identification. Assign DOIs to datasets and share via platforms like NFDI4Chem to enhance interdisciplinary reuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.